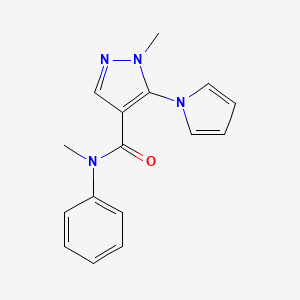
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide, also known as BZTS, is a chemical compound that has been widely studied for its potential therapeutic properties. BZTS belongs to the class of compounds known as sulfonamides, which have been used as antibiotics and antifungal agents. However, BZTS has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide has a unique mechanism of action that involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a role in various physiological processes, including acid-base balance, respiration, and bone resorption. This compound has been found to inhibit carbonic anhydrase IX, which is overexpressed in various cancers. Inhibition of carbonic anhydrase IX leads to a decrease in pH and oxygen levels in the tumor microenvironment, which inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide. One future direction is the development of this compound derivatives with improved potency and selectivity. Another future direction is the study of this compound in combination with other therapies to enhance its therapeutic effects. Furthermore, the development of this compound as a diagnostic tool for cancer imaging is also a promising future direction.
Métodos De Síntesis
The synthesis of N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide involves the reaction of 2-aminothiophenol and 2-chloro-6-nitrobenzothiazole in the presence of a base. The resulting product is then reduced to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S3/c12-10-3-4-11(18-10)19(15,16)14-7-1-2-8-9(5-7)17-6-13-8/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGLWLAYNWBODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(S3)Cl)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)




![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)




![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexyl-N-ethylacetamide](/img/structure/B7497863.png)
![1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7497867.png)
